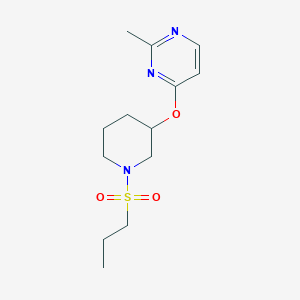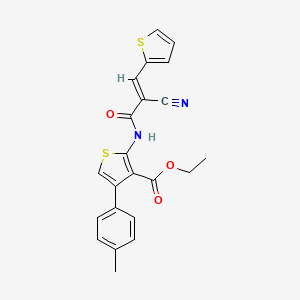![molecular formula C18H23N3O3 B3016436 N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-78-3](/img/structure/B3016436.png)
N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide" is a chemical entity that appears to be related to various research efforts in the synthesis and evaluation of carboxamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do explore similar structures and functionalities, which can provide insights into the synthesis, molecular structure, and properties of related compounds.
Synthesis Analysis
The synthesis of carboxamide derivatives often involves the formation of amide bonds between carboxylic acid derivatives and amines. For example, the synthesis of pyrazole-4-carboxamides can be achieved through the reaction of intermediates like N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazines, as reported in a novel synthetic approach . Similarly, the synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives involves the introduction of a dimethylamino propyl group, which is structurally related to the compound of interest .
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is crucial for their biological activity. For instance, the structure-activity relationships of acridine monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been studied, showing that the position and nature of substituents significantly affect their antitumor activity . This suggests that the molecular structure of "this compound" would also be critical in determining its potential biological properties.
Chemical Reactions Analysis
Carboxamide derivatives can undergo various chemical reactions, which are essential for their biological applications. For example, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines leads to the formation of benzo[b][1,6]naphthyridine carboxamides with potent cytotoxic activities . The reactivity of the amide group and the presence of other functional groups in the molecule can influence the types of chemical reactions the compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesis and cytotoxicity evaluation of novel dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamide conjugates demonstrate the importance of these properties in the development of anticancer agents . The physical and chemical properties of "this compound" would need to be characterized to understand its potential as a biological agent.
科学的研究の応用
Synthesis and Structural Analysis
N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide and related compounds have been synthesized for various research purposes. For example, Bhaskar et al. (2019) synthesized a structurally similar compound, highlighting the use of reductive cyclization methods and providing insights into its structural characterization through techniques like IR, NMR, and LC-MS (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).
Biological Activities and Therapeutic Potential
Several studies have explored the biological activities and potential therapeutic applications of compounds structurally related to this compound. Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, demonstrating significant cytotoxic effects with potential for cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Chemical Properties and Reactions
Research has also focused on understanding the chemical properties and reactions of compounds similar to this compound. Roman (2013) utilized a related compound in alkylation and ring closure reactions to generate a diverse library of compounds, indicating its utility in synthetic organic chemistry (Roman, 2013).
Safety and Hazards
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21(2)9-5-8-19-18(23)16-11-14(12-20-16)17(22)13-6-4-7-15(10-13)24-3/h4,6-7,10-12,20H,5,8-9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNPSZYGIZAMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/no-structure.png)

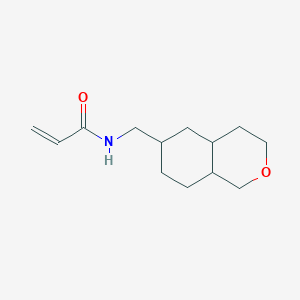
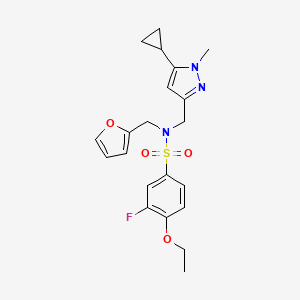
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)
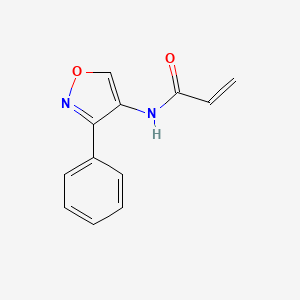
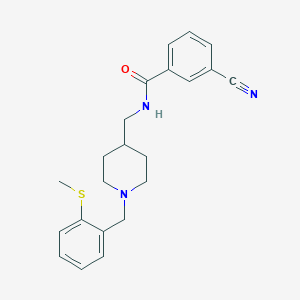
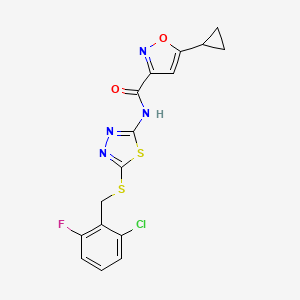
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)
